molecular formula C9H7NO3 B12928704 6-Hydroxy-1H-indol-5-yl formate

6-Hydroxy-1H-indol-5-yl formate

Cat. No.: B12928704
M. Wt: 177.16 g/mol
InChI Key: SQUWYNWNQJYWBB-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-yl formate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl formate typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions . Another approach is the Leimgruber-Batcho indole synthesis, which uses an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1H-indol-5-yl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl formate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl formate involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors, modulating their activity and leading to various biological effects. For instance, it can act on serotonin receptors, influencing neurotransmission and gastrointestinal motility .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-1H-indol-5-yl formate stands out due to its unique functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and formate groups enable specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

(6-hydroxy-1H-indol-5-yl) formate

InChI

InChI=1S/C9H7NO3/c11-5-13-9-3-6-1-2-10-7(6)4-8(9)12/h1-5,10,12H

InChI Key

SQUWYNWNQJYWBB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)OC=O)O

Origin of Product

United States

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